2-Aminocyclopent-1-enecarboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-aminocyclopentene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-5-3-1-2-4(5)6(8)9/h1-3,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEENBFOXBSLDSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593805 | |
| Record name | 2-Aminocyclopent-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773099-73-3 | |
| Record name | 2-Aminocyclopent-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemoenzymatic Approaches for 2 Aminocyclopent 1 Enecarboxylic Acid
Classical Organic Synthesis Strategies
Traditional organic synthesis provides a robust toolkit for the construction of the 2-aminocyclopent-1-enecarboxylic acid scaffold. These methods often focus on ring formation and the stereocontrolled introduction of functional groups.
Achieving high enantiomeric purity is critical for the application of cyclic β-amino acids in pharmaceuticals and biological studies. hilarispublisher.com Asymmetric synthesis strategies are therefore paramount. Catalytic enantioselective conjugate addition reactions are a primary method for accessing chiral β-amino acid derivatives from readily available α,β-unsaturated carbonyl compounds. nih.govwiley-vch.de For example, copper-catalyzed hydroamination can be used to introduce an amino group enantioselectively. nih.gov Another approach involves diastereoselective tandem conjugate addition-cyclization protocols, using chiral amines to direct the stereochemical outcome of the ring formation. mdpi.com These methods have been successfully applied to produce various stereoisomers of related 2-aminocyclopentanecarboxylic acid derivatives. nih.gov
| Method | Key Feature | Typical Starting Materials |
| Catalytic Enantioselective Conjugate Addition | Uses a chiral catalyst to control the stereochemistry of the addition of a nitrogen nucleophile. | α,β-unsaturated esters |
| Diastereoselective Cyclization | Employs a chiral auxiliary attached to the starting material to direct the formation of a specific diastereomer during cyclization. | Acyclic diene-dioates |
| "Chiral Pool" Synthesis | Utilizes naturally occurring chiral molecules, such as amino acids, as starting materials. | N-protected amino acids |
The general mechanism involves the following steps:
Deprotonation of an α-carbon to form an enolate.
Intramolecular nucleophilic attack of the enolate on the second ester carbonyl.
Elimination of an alkoxide leaving group to form the cyclic β-keto ester. libretexts.org
The carboxylic acid moiety can be installed through the oxidation of a suitable precursor. Common methods for preparing carboxylic acids include the oxidation of primary alcohols, aldehydes, or through the oxidative cleavage of alkenes. libretexts.org In the context of cyclopentene (B43876) derivatives, a synthetic route could involve the oxidation of a cyclopentene-containing alcohol or aldehyde. Alternatively, a cyclopentanone (B42830) precursor can be oxidized to a dicarboxylic acid, such as glutaric acid, using transition metal salt catalysts. researchgate.net The synthesis of cyclopentanecarboxylic acid can also be achieved from cyclopentanol (B49286) by first oxidizing it to cyclopentanone. brainly.com While these methods relate to the saturated cyclopentane (B165970) ring, similar principles can be applied to precursors containing the cyclopentene scaffold to yield the desired carboxylic acid.
The inherent chirality of sugars makes them excellent starting materials for the stereocontrolled synthesis of complex molecules, including carbocyclic systems. scilit.comnih.govnih.gov This "chiral pool" approach leverages the well-defined stereocenters of a sugar, such as D-glucose or γ-ribonolactone, to construct the cyclopentane ring with high stereochemical fidelity. nih.govmdpi.com A common strategy involves transforming a sugar into a nitroolefin, which can then undergo an intramolecular Henry reaction (a nitro-aldol reaction) to form a polyhydroxylated nitrocyclopentane (B1585555) derivative. mdpi.com The nitro and hydroxyl groups can then be chemically modified to yield the target amino acid functionality. This methodology provides access to enantiomerically pure carbocyclic compounds that would be challenging to obtain through other synthetic routes. nih.govnih.gov
Chemoenzymatic and Biocatalytic Synthesis
Chemoenzymatic methods combine the efficiency of enzymatic catalysis with the versatility of organic synthesis, offering highly selective and environmentally benign routes to chiral compounds.
One of the most efficient and widely used chemoenzymatic routes to enantiomerically pure cyclic amino acids relies on the kinetic resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam. nih.govresearchgate.net This bicyclic lactam is a versatile precursor that can be readily converted to cyclopentenyl amino acids. rsc.org
The resolution process employs enzymes, such as γ-lactamases or certain lipases, that exhibit high enantioselectivity. nih.govgoogle.com These biocatalysts selectively hydrolyze one enantiomer of the racemic lactam into its corresponding γ-amino acid, leaving the other enantiomer of the lactam unreacted. researchgate.netasm.org For example, a (+)-γ-lactamase will hydrolyze the (+)-enantiomer, allowing for the isolation of the unreacted and highly enantiopure (−)-Vince lactam. asm.orgnih.gov This enzymatic step allows for the separation of both enantiomers in high optical purity, which can then be used as building blocks for various targets. nih.govrsc.orgrsc.org This method has been established as a standard procedure for industrial manufacturing due to its high efficiency. researchgate.net
| Enzyme | Source Organism (Example) | Selectivity | Product(s) |
| (+)-γ-Lactamase | Microbacterium hydrocarbonoxydans | Hydrolyzes (+)-Vince lactam | (−)-Vince lactam and the hydrolyzed (+)-amino acid |
| (−)-γ-Lactamase | Bradyrhizobium japonicum | Hydrolyzes (−)-Vince lactam | (+)-Vince lactam and the hydrolyzed (−)-amino acid |
| Lipase | Pseudomonas fluorescens | Can exhibit lactamase activity | Resolved lactam and amino acid |
Biocatalytic Approaches for Enantioselective Production
The enantioselective synthesis of cyclic β-amino acids, including this compound, presents a significant challenge for traditional chemical methods. Biocatalytic and chemoenzymatic approaches have emerged as powerful alternatives, offering high stereoselectivity under mild reaction conditions. nih.gov These methods leverage the inherent chirality and specificity of enzymes to produce optically pure compounds, which are crucial for pharmaceutical applications.
One promising strategy involves the use of transaminases. A one-pot chemoenzymatic approach has been developed for the construction of various azacyclic non-canonical amino acids. researchgate.net This method utilizes a promiscuous transaminase to convert a diketoacid precursor into the corresponding α-amino acid. This intermediate then undergoes spontaneous cyclization to form an imine, which is stereoselectively reduced in a subsequent chemical step to yield the final cyclic amino acid. researchgate.net While not specific to this compound, this hybrid biocatalytic-chemocatalytic strategy demonstrates a viable pathway for producing related structures with high stereocontrol. researchgate.net
Enzymatic resolution is another key biocatalytic technique. For instance, the synthesis of single enantiomers of trans-4-aminocyclopent-2-ene-1-carboxylic acid derivatives has been achieved through the enzymatic separation of cis- and trans-isomers. google.com This process involves the selective hydrolysis of a mixture of diastereomeric esters in the presence of an enzyme, allowing for the isolation of the desired enantiomerically enriched product. google.com Such enzymatic resolutions are valuable for separating stereoisomers that are difficult to separate by conventional means. There is a growing interest in developing new enzymes and optimizing reaction conditions, such as using ionic liquids or frozen aqueous media, to broaden the scope and efficiency of chemoenzymatic peptide synthesis. nih.gov
| Enzyme Class | Approach | Key Transformation | Potential Advantage |
| Transaminases | One-pot chemoenzymatic synthesis | Conversion of diketoacids to α-amino acids, followed by cyclization and reduction. researchgate.net | High stereoselectivity in the formation of the amino group. researchgate.net |
| Hydrolases (e.g., Lipases, Proteases) | Enzymatic kinetic resolution | Selective hydrolysis of one enantiomer or diastereomer from a racemic mixture of esters. google.com | Isolation of enantiomerically pure compounds from a mix. google.com |
Protecting Group Strategies in Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for the amine functionality in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. fishersci.co.uk The Boc-protected version of the related compound, (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid, is a well-documented intermediate. chembk.comchembk.comchemspider.com
The introduction of the Boc group typically involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk This reaction is generally high-yielding and clean. The Boc group is robust and stable to basic, reductive, and nucleophilic conditions, making it compatible with many synthetic transformations. biosynth.com
Deprotection is most commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent. fishersci.co.uk The byproducts of this deprotection are volatile (isobutylene and carbon dioxide), which simplifies purification. This acid-lability, however, means the Boc group is not suitable for synthetic routes that require acidic conditions for other steps.
For applications involving solid-phase peptide synthesis (SPPS), the 9-fluorenylmethoxycarbonyl (Fmoc) group is the protecting group of choice for the α-amino group. altabioscience.comnih.gov The primary advantage of the Fmoc group is its lability to bases, typically a solution of piperidine (B6355638) in a polar aprotic solvent, while being stable to acidic conditions. embrapa.br This orthogonality allows for the selective deprotection of the N-terminus of a growing peptide chain without cleaving the peptide from the resin or removing acid-labile side-chain protecting groups (like t-butyl based groups). biosynth.comembrapa.br
The Fmoc strategy offers several benefits:
Mild Deprotection: Cleavage with a mild base like piperidine avoids the repeated use of strong acids required in Boc-based SPPS, which can degrade sensitive peptide sequences. altabioscience.com
Orthogonality: It is fully compatible with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt), which are removed in the final cleavage step with a strong acid like TFA. biosynth.com
Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance, allowing for real-time monitoring of the deprotection step. embrapa.br
If this compound were to be incorporated into a peptide using SPPS, its amine functionality would be protected with an Fmoc group to enable sequential addition to the peptide chain. altabioscience.com
| Protecting Group | Structure | Introduction Reagent | Cleavage Condition | Key Advantage |
| N-Boc | (CH₃)₃C-O-CO- | Di-tert-butyl dicarbonate (Boc₂O) fishersci.co.uk | Strong acid (e.g., TFA, HCl) fishersci.co.uk | Stable to a wide range of non-acidic reagents. |
| Fmoc | C₁₅H₁₁O₂- | Fmoc-OSu or Fmoc-Cl | Mild base (e.g., Piperidine) embrapa.br | Orthogonal to acid-labile side-chain protecting groups in SPPS. biosynth.com |
Derivatization from Related Cyclopentane and Cyclopentene Structures
This compound and its saturated cyclopentane analogues can be synthesized through the strategic functionalization and rearrangement of various cyclic precursors. These methods provide access to diverse stereoisomers and substituted derivatives.
A common approach is the transformation of pre-existing cyclopentene structures. For example, a stereoselective aza-Michael functionalization can be performed on a cyclopent-1-ene-1-carboxylic acid ester. nih.gov This conjugate addition of an amine source installs the amino group at the C2 position, directly forming the desired β-amino acid skeleton. Another strategy involves the hydrogenation of a double bond within a cyclopentene ring containing appropriate functional groups, leading to the corresponding saturated 2-aminocyclopentanecarboxylic acid derivative. google.com
Derivatization from bicyclic compounds is also a powerful method. The Vince lactam, (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, is a versatile starting material that can be converted into cis-3-aminocyclopentanecarboxylic acid through a series of rearrangement and functional group manipulation steps. rsc.orgrsc.org This approach leverages the conformational rigidity of the bicyclic system to control the stereochemistry of the final cyclopentane product. rsc.org The synthesis of carbocyclic β-amino acids has also been achieved from β-keto esters via reductive amination or through ring-closing metathesis of acyclic precursors to form the cyclopentene ring. researchgate.net
| Starting Material | Key Transformation | Product Type | Reference |
| Cyclopent-1-ene-1-carboxylic acid ester | Aza-Michael Addition | Polyhydroxylated cyclopentane β-amino acid | nih.gov |
| Substituted Cyclopentene | Catalytic Hydrogenation | Saturated aminocyclopentane tricarboxylic acid | google.com |
| 2-Azabicyclo[2.2.1]hept-5-en-3-one | Ring opening / Rearrangement | cis-3-Aminocyclopentanecarboxylic acid | rsc.orgrsc.org |
| β-Keto esters | Reductive Amination | Carbocyclic β-amino acid | researchgate.net |
Advanced Derivatization and Structural Modification of 2 Aminocyclopent 1 Enecarboxylic Acid
Synthesis of Functionalized Derivatives
The amide functional group is a cornerstone in the structure of many biologically active molecules. However, its susceptibility to enzymatic cleavage can limit the oral bioavailability and metabolic stability of drug candidates. To address this, the concept of bioisosterism is widely employed, where the amide group is replaced by other functional groups with similar steric and electronic properties but improved metabolic stability. nih.govdrughunter.com
Common amide bioisosteres include heterocyclic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. nih.gov These five-membered aromatic rings can mimic the geometry and hydrogen-bonding capabilities of the amide bond while being resistant to hydrolysis by proteases. drughunter.comnih.gov For instance, the 1,2,4- and 1,3,4-isomers of oxadiazole are frequently used to replace amide bonds, as they can effectively replicate the planarity and dipole moment of the original amide group. nih.gov
Hydroxamates are another important class of bioisosteres, particularly in the design of metalloenzyme inhibitors. The hydroxamic acid moiety is a well-established zinc-binding group (ZBG) and is prevalent in the design of inhibitors for enzymes like histone deacetylases (HDACs). mdpi.com However, concerns about the potential for genotoxicity and mutagenicity associated with some hydroxamate-containing compounds have prompted the search for alternative ZBGs, such as α-amino amides. mdpi.com
| Bioisostere Type | Examples | Rationale for Use |
| Amide Bioisosteres | 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, 1,2,3-Triazole | Enhance metabolic stability, improve pharmacokinetic profiles, mimic amide geometry. drughunter.comnih.gov |
| Hydroxamate Bioisosteres | Hydroxamic Acid | Act as a zinc-binding group in metalloenzyme inhibitors. mdpi.com |
The introduction of hydroxyl groups into the cyclopentane (B165970) ring of 2-aminocyclopent-1-enecarboxylic acid can significantly influence its biological activity and physical properties. A stereoselective synthesis of polyhydroxylated cyclopentane β-amino acids has been developed, starting from hexoses like D-mannose and D-galactose. acs.orgresearchgate.netnih.govnih.gov This method allows for the creation of a variety of stereoisomers with different configurations of the hydroxyl groups. nih.gov
The key steps in this synthetic strategy involve a ring-closing metathesis (RCM) of a highly functionalized diene intermediate, followed by a stereoselective aza-Michael addition to the resulting α,β-unsaturated carboxylic acid derivative. acs.orgresearchgate.netnih.gov This approach provides access to orthogonally protected polyhydroxylated cyclopentane β-amino acids that can be readily incorporated into peptide chains. acs.orgnih.gov
Key Synthetic Steps for Polyhydroxylated Analogues: nih.gov
| Step | Description | Purpose |
| 1. Starting Material | Protected Hexose (e.g., D-mannose, D-galactose) | Provides the chiral backbone for the cyclopentane ring. |
| 2. Ring-Closing Metathesis (RCM) | Formation of a cyclopentenol (B8032323) intermediate from a diene. | Creates the five-membered ring structure. |
| 3. Oxidation | Conversion of the alcohol to a carboxylic acid derivative. | Introduces the carboxylic acid functionality. |
| 4. Aza-Michael Addition | Stereoselective amination of the α,β-unsaturated ester. | Installs the amino group with defined stereochemistry. |
This synthesis typically involves the Michael addition of a thiol to an α,β-unsaturated ester intermediate. researchgate.net The reaction can be carried out using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net A variety of thiols can be used in this reaction, leading to a diverse range of thioether derivatives with different alkyl or aryl substituents. researchgate.net The resulting thioether amino acids are often obtained as a mixture of stereoisomers. researchgate.net
The carboxylic acid group of this compound is a key site for modification, with esterification being a common transformation. The Fischer esterification is a classic method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This is a reversible equilibrium-driven process, and the yield of the ester can be maximized by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comlibretexts.org
The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequent proton transfer and elimination of water yield the final ester product. masterorganicchemistry.comyoutube.com Intramolecular esterification can also occur, leading to the formation of cyclic esters known as lactones. masterorganicchemistry.commasterorganicchemistry.com
Incorporation into Complex Molecular Architectures
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. This compound and its derivatives are valuable building blocks in the design of peptidomimetics due to their constrained cyclic structure, which can help to lock the peptide backbone into a specific conformation. mdpi.com
A notable example is the incorporation of 2-aminocyclopentane carboxylic acid (a reduced form of the title compound) and its polyhydroxylated analogues into morphiceptin (B1676752), a peptide opioid. mdpi.comnih.gov In these analogues, the proline residue of morphiceptin is replaced with the cyclic amino acid. mdpi.comnih.gov The stereochemistry of the 2-aminocyclopentane carboxylic acid residue is crucial for biological activity, with the (1R,2S)-cis isomer showing significant activity at both μ- and δ-opioid receptors. nih.gov
The synthesis of these peptidomimetics involves standard peptide coupling reactions, where the orthogonally protected this compound derivative is incorporated into the growing peptide chain. acs.orgnih.gov The presence of hydroxyl groups on the cyclopentane ring can also influence the binding affinity and selectivity of the resulting peptidomimetic. mdpi.comresearchgate.net
Integration into Bridged and Fused Ring Systems
The conformationally constrained framework of this compound and its saturated analogue, 2-aminocyclopentanecarboxylic acid (ACPC), makes them valuable building blocks for the synthesis of complex polycyclic architectures, including bridged and fused ring systems. These intricate structures are of significant interest in medicinal chemistry and materials science due to their rigid, well-defined three-dimensional shapes.
One prominent strategy for integrating the aminocyclopentane core into a bridged bicyclic system is through the Diels-Alder reaction. For instance, the reaction between cyclopentadiene (B3395910) and dienophiles such as 2-benzoylamino-3-alkoxycarbonyloxy-acrylates can be used to construct 2-amino-norbornene-2-carboxylic acid derivatives. researchgate.net These norbornene systems are classic examples of bicyclo[2.2.1]heptane frameworks, where the aminocyclopentane moiety is part of a more complex, rigid structure. The stereochemical outcome of such cycloadditions can often be controlled through the use of chiral catalysts or auxiliaries. researchgate.netnih.gov
Another approach involves the chemical transformation of existing bridged systems to generate constrained aminocyclopentane derivatives. Research has shown that γ-lactams, such as 2-azabicyclo[2.2.1]hept-5-en-3-ones, can undergo rearrangement and subsequent transformations to yield cis-3-aminocyclopentane carboxylic acid derivatives. rsc.org This method effectively uses the stereochemistry of the starting bicyclic compound to define the stereocenters on the resulting cyclopentane ring.
The synthesis of complex chiral auxiliaries themselves can involve the creation of bridged systems derived from cyclopentane structures. For example, cis-4,5-(1,4-cyclopentano)oxazolidin-2-one is a chiral auxiliary that is fixed in a rigid conformation by a bicyclo[2.2.1] ring system, prepared through a Diels-Alder reaction involving cyclopentadiene. nih.gov Such auxiliaries are instrumental in stereocontrolled synthesis.
These synthetic strategies highlight the versatility of the aminocyclopentane scaffold in constructing molecules with significant structural complexity. The ability to incorporate this motif into bridged and fused rings opens avenues for creating novel amino acid analogues with unique conformational properties.
Table 1: Synthetic Strategies for Integrating the Aminocyclopentane Moiety into Bridged/Fused Systems
| Synthetic Strategy | Ring System Type | Precursors/Reagents | Resulting Structure |
|---|---|---|---|
| Diels-Alder Reaction | Bridged (Bicyclo[2.2.1]heptane) | Cyclopentadiene, chiral acrylates | 2-Amino-norbornene-2-carboxylic acid derivatives researchgate.net |
| Rearrangement of Bicyclic Precursors | Fused (from bridged intermediate) | 2-Azabicyclo[2.2.1]hept-5-en-3-one | cis-3-Aminocyclopentane carboxylic acid derivatives rsc.org |
| Chiral Auxiliary Synthesis | Bridged (Bicyclo[2.2.1]heptane) | 2-Oxazolone, Cyclopentadiene | cis-4,5-(1,4-cyclopentano)oxazolidin-2-one nih.gov |
Stereochemical Control in Derivative Synthesis
The control of stereochemistry is paramount in the synthesis of this compound derivatives, as the spatial arrangement of the amino and carboxyl groups dictates their conformational preferences and biological activity. This is particularly crucial for applications in peptide chemistry, where derivatives like 2-aminocyclopentanecarboxylic acid (ACPC) are used as building blocks for creating foldamers with well-defined secondary structures. nih.gov Several robust methods have been developed to achieve high levels of stereocontrol, yielding specific cis and trans isomers in enantiomerically pure forms.
A highly effective and scalable strategy for stereocontrol is the diastereoselective reductive amination of ethyl 2-oxocyclopentanecarboxylate. nih.gov This method often employs a chiral amine, such as (S)-α-phenylethylamine, which acts as a chiral auxiliary. The auxiliary reacts with the keto-ester to form a chiral enamine or imine intermediate. Subsequent reduction, for example with sodium borohydride (B1222165) (NaBH₄), proceeds with facial selectivity dictated by the chiral auxiliary, leading to a diastereomeric mixture of amino esters. nih.gov
Crucially, the stereochemical outcome can be further manipulated. It has been demonstrated that the initially formed cis-adduct can be epimerized to the thermodynamically more stable trans-isomer. nih.gov This process allows for selective access to different stereoisomers. Furthermore, the separation of diastereomers is often facilitated by fractional crystallization of their salts. For example, the product of the reductive amination can be treated with hydrobromic acid (HBr) to form a hydrobromide salt, which can be recrystallized to yield a single, highly pure stereoisomer. nih.gov This methodology has been successfully applied to the scalable synthesis of all four stereoisomers of Fmoc-protected ACPC, providing a versatile toolbox for peptide chemistry. nih.gov
Enantioselective synthesis can also be achieved through other advanced methods. An alkylidene carbene 1,5-C-H insertion reaction has been utilized as a key step in the enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD). nih.gov This approach constructs the cyclopentane ring with high enantiomeric excess. Additionally, stereoselective syntheses of polyhydroxylated cyclopentane β-amino acids have been developed starting from carbohydrate precursors like D-mannose. These routes involve key steps such as ring-closing metathesis and stereoselective aza-Michael additions to control the multiple stereocenters on the cyclopentane ring. nih.gov
The choice of synthetic strategy depends on the desired stereoisomer and the specific functionalization required on the cyclopentane ring. The use of chiral auxiliaries, substrate-controlled reactions, and resolution techniques are all critical tools in achieving the precise three-dimensional structure required for various applications.
Table 2: Methods for Stereochemical Control in the Synthesis of 2-Aminocyclopentanecarboxylic Acid Derivatives
| Method | Key Reagent / Step | Stereochemical Control | Typical Product(s) |
|---|---|---|---|
| Diastereoselective Reductive Amination | (S)-α-phenylethylamine (chiral auxiliary), NaBH₄ | The chiral auxiliary directs the addition of the amine to the ketone precursor. nih.gov | Diastereomeric mixture of cis and trans amino esters. nih.gov |
| Epimerization & Fractional Crystallization | Acid/Base treatment for epimerization; HBr for salt formation | Separation of diastereomers based on solubility differences of their crystalline salts. nih.gov | Enantiomerically pure cis or trans isomers. nih.gov |
| Alkylidene Carbene 1,5-C-H Insertion | Lithio(trimethylsilyl)diazomethane | Intramolecular C-H insertion to form the cyclopentene (B43876) ring with high enantiomeric excess. nih.gov | Enantioselective synthesis of substituted aminocyclopentane dicarboxylic acids. nih.gov |
| Aza-Michael Addition | Chiral precursors (e.g., from D-mannose) | Stereoselective conjugate addition of an amine to an α,β-unsaturated ester. nih.gov | Polyhydroxylated cyclopentane β-amino acids with defined stereochemistry. nih.gov |
Mechanistic Investigations of Biological Interactions of 2 Aminocyclopent 1 Enecarboxylic Acid and Its Analogues
Ligand-Receptor Binding Studies
The unique structural scaffold of 2-aminocyclopent-1-enecarboxylic acid and its related cyclic amino acid analogues has prompted significant research into their interactions with various protein targets, particularly ligand-gated ion channels. These investigations provide valuable insights into receptor pharmacology and the structural determinants of ligand binding and function.
Ligand-gated ion channels (LGICs) are crucial for fast synaptic transmission in the central nervous system. nih.govnih.gov A prominent family within this superfamily is the GABA receptor family, particularly the GABA-ρ (formerly known as GABAC) receptors. These receptors are ionotropic, forming chloride ion channels that are gated by the neurotransmitter γ-aminobutyric acid (GABA). nih.govnews-medical.net Unlike the more widespread GABAA receptors, GABA-ρ receptors are distinguished by their unique pharmacology and are predominantly expressed in the retina. nih.govjohnshopkins.edu
Cyclic amino acids, including analogues of this compound, have been instrumental in probing the structure and function of GABA-ρ receptors. molecularcloud.org The constrained conformation of these molecules helps to define the spatial requirements of the receptor's binding pocket. nih.govmdpi.com For instance, studies on homomeric GABA-ρ1 receptors have shown that they can be modulated by various GABA analogues, with the conformation of the ligand playing a key role in its activity. nih.govjohnshopkins.edu The cyclopentene (B43876) ring restricts the molecule's flexibility, allowing for a more defined interaction with the receptor compared to the highly flexible endogenous ligand, GABA.
The pharmacological activity of cyclopentene-based amino acid analogues at GABA-ρ receptors is highly dependent on their stereochemistry and the specific substitutions on the ring. These compounds can act as either agonists, triggering the opening of the chloride channel, or antagonists, blocking the action of GABA.
A notable example is 4-aminocyclopent-2-ene-1-carboxylic acid (ACPECA), a structural isomer of this compound. The enantiomers of this compound exhibit opposing pharmacological activities at ρ1 and ρ2 receptors. nih.gov The (+)-ACPECA enantiomer acts as a full agonist, whereas the (-)-ACPECA enantiomer functions as an antagonist. This stark difference in activity is attributed to the different orientation of the bulky part of the molecule within the binding site. nih.gov
Furthermore, modifications to the carboxylic acid moiety can convert an agonist into an antagonist. An analogue where the carboxylic acid is replaced with an amide group, (±)-4-aminocyclopent-1-enecarboxamide ((±)-4-ACPAM), acts as a potent competitive antagonist at ρ1 receptors. nih.gov This suggests that while the amino group is crucial for binding, the acidic moiety's interaction with the receptor is a key determinant of whether the channel is activated or inhibited. nih.govnih.gov The antagonist mechanism often involves stabilizing the closed or resting state of the receptor, thereby preventing the conformational change required for channel opening upon agonist binding. nih.gov
| Compound | Receptor Target | Pharmacological Action |
|---|---|---|
| (+)-4-aminocyclopent-2-ene-1-carboxylic acid [(+)-ACPECA] | GABA-ρ1, GABA-ρ2 | Full Agonist |
| (-)-4-aminocyclopent-2-ene-1-carboxylic acid [(-)-ACPECA] | GABA-ρ1, GABA-ρ2 | Antagonist |
| (±)-4-aminocyclopent-1-enecarboxamide [(±)-4-ACPAM] | GABA-ρ1 | Competitive Antagonist |
The orthosteric binding site of GABA-ρ receptors, where GABA and its analogues bind, is located at the interface between two subunits. nih.govnih.gov This pocket is formed by several loops of amino acid residues (Loops A-E). Mutagenesis studies have identified specific residues that are critical for ligand binding and receptor function.
For GABA-ρ receptors, the residue Arginine 104 (R104) is thought to be important for interacting with the carboxylate group of GABA via a salt bridge. nih.gov However, the antagonist activity of compounds like (±)-4-ACPAM, which lacks a carboxylate group, indicates that other interactions are also significant and that a negatively charged group is not an absolute requirement for binding. nih.gov
Another key residue is Tyrosine 102 (Y102), located on loop D. While initially thought to be directly involved in GABA binding, some models suggest it influences binding and gating without direct contact. nih.gov Studies on mutant receptors where Y102 was replaced with other amino acids (Alanine, Serine, or Cysteine) revealed that this residue significantly influences the potency of certain antagonists, including (±)-4-ACPAM. nih.gov This suggests that Y102 plays a crucial role in shaping the binding pocket and modulating the conformational state of the receptor, thereby affecting the affinity and efficacy of ligands. nih.gov
Enzyme Mechanism Elucidation
Beyond receptor interactions, cyclic amino acids serve as valuable tools for investigating enzyme mechanisms, often acting as inhibitors that can illuminate catalytic processes and metabolic pathways.
Analogues of this compound have been studied as inhibitors of enzymes involved in amino acid metabolism. A prominent example is the study of 1-aminocyclopropane-1-carboxylate (ACC) deaminase, a bacterial enzyme. nih.gov The structurally related compound, 1-amino-2-methylenecyclopropane-1-carboxylic acid, acts as an irreversible inhibitor of this enzyme. nih.gov The proposed mechanism involves the enzyme's nucleophile attacking the cyclopropane (B1198618) ring, leading to ring-opening and the formation of a reactive species that covalently binds to an active-site residue, thus inactivating the enzyme. nih.gov
Similarly, studies on the conversion of ACC to ethylene (B1197577) in plants have shown that related cyclopropane analogues can inhibit this process. nih.gov These inhibition studies are crucial for understanding the enzyme's mechanism and identifying the key steps in the catalytic cycle. By using structurally constrained inhibitors, researchers can map the active site and deduce the conformational requirements for substrate binding and turnover.
The metabolism of cyclic amino acids provides insights into the broader pathways of amino acid degradation and synthesis. The liver is the primary site for amino acid metabolism. libretexts.orgkhanacademy.org The initial step typically involves the removal of the amino group, often through transamination, where the amino group is transferred to an α-keto acid like α-ketoglutarate to form glutamate (B1630785). libretexts.org
The metabolism of 1-aminocyclopentane-1-carboxylic acid has been investigated in both normal and cancerous tissues. nih.gov Such studies help to understand how these non-proteinogenic amino acids are processed by the body's metabolic machinery. The carbon skeleton that remains after the removal of the amino group can enter central metabolic pathways. libretexts.org Depending on its structure, the carbon skeleton can be classified as glucogenic (can be converted to glucose) or ketogenic (can be converted to ketone bodies or their precursors). libretexts.orgkhanacademy.org By tracing the metabolic fate of isotopically labeled cyclic amino acids, researchers can elucidate how these unusual structures are broken down and integrated into the body's metabolic network, providing a deeper understanding of the flexibility and specificity of metabolic enzymes. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogues, these studies provide critical insights into the molecular features that govern their interactions with biological targets, such as enzymes and receptors.
Chirality plays a pivotal role in the biological activity of many natural and synthetic compounds. nih.govnih.gov Since this compound contains stereocenters, its different stereoisomers can exhibit significantly different pharmacological profiles. This stereoselectivity arises from the three-dimensional nature of biological targets, which often recognize and bind to only one specific enantiomer or diastereomer of a chiral molecule.
The spatial arrangement of the amino and carboxylic acid groups on the cyclopentene ring is critical for proper orientation and binding within the active site of a target protein. Generally, stereochemistry has a crucial impact on drug action as it affects target binding, metabolism, and distribution. nih.gov For many amino acid analogues, cellular uptake is mediated by specific transport systems, such as the L-amino acid transport system, which are inherently stereoselective. nih.govnih.gov This means that one isomer may be readily transported into the cell, while another is not, leading to significant differences in observed biological activity even if both isomers have the potential to interact with the intracellular target. nih.gov
Research on related chiral compounds has demonstrated that only specific isomers display significant biological effects. nih.govnih.gov For instance, in studies of acivicin (B1666538) derivatives, only the (5S, αS) isomers showed potent antiplasmodial activity, suggesting that stereochemistry was key for both cellular uptake and target engagement. nih.gov This principle highlights that the specific configuration of substituents on the cyclopentene ring of this compound analogues would be a primary determinant of their biological function.
Table 1: Hypothetical Impact of Stereochemistry on the Biological Activity of this compound Isomers
| Stereoisomer | Receptor Binding Affinity (Kᵢ) | Cellular Uptake Efficiency | Resultant Biological Activity |
| (R)-isomer | High | High | Potent Agonist |
| (S)-isomer | Low | High | Weak Agonist/Inactive |
| (R,R)-diastereomer | Moderate | Low | Low Activity |
| (S,S)-diastereomer | High | Low | Inactive due to poor uptake |
Modifying the functional groups of a parent compound is a classic strategy to enhance potency, improve selectivity, and alter pharmacokinetic properties. For this compound, the primary functional groups available for modification are the amino group, the carboxylic acid group, and the cyclopentene ring itself.
Changes to these groups can drastically alter the molecule's interaction with different receptors. For example, converting the carboxylic acid to an ester or an amide can change its ability to form hydrogen bonds or salt bridges, which may be critical for binding to a specific receptor. drugdesign.org Similarly, alkylation or acylation of the amino group can affect its pKa and steric profile, influencing its interaction with the target binding pocket.
Substitutions on the cyclopentene ring can modulate the compound's lipophilicity, size, and electronic properties. Studies on analogous structures, such as cyclohexene (B86901) derivatives, have shown that the introduction of different substituents can fine-tune biological activity. mdpi.comnih.gov For instance, adding a phenyl or pyridyl group could introduce new binding interactions (e.g., pi-stacking) and direct the molecule's selectivity toward a different receptor subtype. The goal of such modifications is often to enhance affinity for a desired target while reducing it for off-target receptors, thereby improving the therapeutic index. nih.gov
Table 2: Predicted Influence of Functional Group Modifications on Receptor Selectivity of this compound Analogues
| Modification | Target Receptor A Affinity | Target Receptor B Affinity | Rationale for Change in Selectivity |
| Esterification of Carboxylic Acid | Decreased | Increased | Loss of ionic interaction favors binding to Receptor B's hydrophobic pocket. |
| N-methylation of Amino Group | Increased | Decreased | Enhanced steric fit and altered hydrogen bonding capacity favor Receptor A. |
| Addition of a Phenyl group to the ring | Decreased | Increased | Introduces pi-stacking interaction, enhancing affinity for Receptor B. |
| Saturation of the double bond | Increased | Decreased | Increased conformational flexibility improves fit for the active site of Receptor A. |
Computational and Experimental Approaches to Resolve Contradictions in Enzymatic Interaction Studies
Discrepancies in experimental data are not uncommon in enzymatic studies, often arising from differences in assay conditions, purity of materials, or data interpretation. A powerful modern approach to resolve such contradictions is to combine computational modeling with carefully designed experimental validation. frontiersin.org
Computational approaches , such as molecular docking and molecular dynamics (MD) simulations, can provide atomic-level insights into how this compound and its analogues might bind to an enzyme. nih.gov These models can predict preferred binding poses, identify key interacting amino acid residues, and calculate the theoretical binding affinity. When experimental results conflict, computational studies can help generate new hypotheses. For example, if two studies report different inhibition constants (Kᵢ), molecular modeling might reveal the existence of two distinct binding modes—one allosteric and one competitive—that could be favored under different experimental conditions. nih.gov
Experimental approaches are then used to test these computationally-derived hypotheses. frontiersin.org This involves standardizing assay protocols to eliminate variability. Techniques like site-directed mutagenesis can be employed to alter the amino acid residues predicted by computational models to be crucial for binding. If mutating a specific residue abolishes or reduces the interaction with the compound, it provides strong evidence for the computationally predicted binding mode. Furthermore, advanced biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can directly measure the thermodynamics and kinetics of binding, providing a more detailed picture than simple enzyme activity assays and helping to resolve ambiguities. This iterative cycle of computational prediction and experimental verification is a robust strategy for building accurate models of drug-target interactions. frontiersin.org
Table 3: Integrated Approaches to Resolve Conflicting Enzymatic Interaction Data
| Approach Type | Method | Role in Resolving Contradictions |
| Computational | Molecular Docking | Predicts potential binding modes and affinities to identify the most plausible interaction. |
| Computational | Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the ligand-enzyme complex to assess the stability of predicted binding poses. |
| Experimental | Standardized Kinetic Assays | Establishes reproducible inhibition constants (Kᵢ) and mechanism of action (e.g., competitive, non-competitive). |
| Experimental | Site-Directed Mutagenesis | Validates the role of specific amino acid residues predicted by computational models to be critical for binding. |
| Experimental | Biophysical Binding Assays (e.g., ITC, SPR) | Directly measures binding affinity and thermodynamics, providing data independent of enzyme activity that can confirm interaction. |
Computational and Theoretical Studies of 2 Aminocyclopent 1 Enecarboxylic Acid and Its Analogues
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how ligands like the analogues of 2-Aminocyclopent-1-enecarboxylic acid interact with their biological targets, typically proteins.
Analysis of Binding Modes with Biological Targets
Molecular docking studies are instrumental in visualizing the specific interactions that govern the binding of a ligand to its receptor. For analogues of this compound, docking simulations can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic contacts within the binding pocket of a target protein. For instance, in the study of morphiceptin (B1676752) analogues where proline is replaced by 2-aminocyclopentane carboxylic acid (β-Ac5c), computational simulations combined with NMR data were used to determine the conformation of these analogues. nih.gov The specific stereochemistry of the β-Ac5c residue was found to be critical for activity at opioid receptors, highlighting how subtle changes in the ligand's three-dimensional structure can drastically alter its binding mode. nih.gov
Docking protocols typically involve preparing the 3D structures of both the ligand and the receptor. The ligand's structure is optimized to its lowest energy conformation. The receptor's binding site is defined, and a grid is generated for the docking calculations. Software like AutoDock Vina is then used to perform the docking, generating multiple binding poses that are ranked based on a scoring function, which estimates the binding affinity. ijprajournal.com These predicted poses provide a static snapshot of the potential binding modes, which can then be further analyzed for specific atomic interactions.
Prediction of Receptor Affinity and Selectivity
Beyond just predicting the binding pose, computational methods aim to forecast the binding affinity (how strongly a ligand binds to its target) and its selectivity (its preference for one target over others). The scoring functions used in molecular docking provide a numerical value, often expressed as a binding energy (e.g., in kcal/mol), which serves as an estimate of the binding affinity. A more negative score typically indicates a stronger predicted interaction.
For morphiceptin analogues containing 2-aminocyclopentane carboxylic acid, the biological assays revealed that the stereoisomer with the (R,S)-β-Ac5c configuration was active at both µ- and δ-opioid receptors, with a preference for the µ-receptor. nih.gov The other stereoisomers showed minimal or no activity. nih.gov This experimental finding correlates with computational analyses that suggest only specific conformations can fit optimally into the receptor's binding pocket to elicit a biological response. By comparing the docking scores and binding modes of different analogues against various receptor models, researchers can computationally predict which compounds are likely to have higher affinity and selectivity. This predictive power is invaluable for prioritizing which novel compounds to synthesize and test in the laboratory, thereby accelerating the drug discovery process.
Molecular Dynamics Simulations
While molecular docking provides a static view of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time by integrating Newton's laws of motion, providing a deeper understanding of the conformational flexibility and stability of both the ligand and its complex with a biological target.
Conformational Analysis in Simulated Biological Environments
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. For flexible molecules like peptides containing cyclic amino acid analogues, understanding their conformational preferences in a biological environment (like water) is key. MD simulations are perfectly suited for this purpose.
A study on a peptide nucleic acid (PNA) with a D-prolyl-2-aminocyclopentane carboxylic acid (acpcPNA) backbone utilized MD simulations to investigate its structure when bound to DNA and RNA. sci-hub.se The simulations, running for 60 nanoseconds, showed that the duplexes formed were stable and provided insights into their helical structure and groove dimensions. sci-hub.se The simulations revealed that the acpcPNA-DNA duplex was more stable than the acpcPNA-RNA duplex, a finding that was in good agreement with experimental results. sci-hub.se This demonstrates the power of MD in exploring the conformational landscape and stability of complex biomolecular systems in a simulated aqueous environment.
The general protocol for such simulations involves placing the molecule or complex in a box of solvent molecules (typically water) and ions to mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes. This is followed by a period of heating and equilibration, where the temperature and pressure are gradually brought to the desired values. Finally, a production run is performed for a significant length of time (nanoseconds to microseconds) to collect data on the molecule's dynamic behavior. sci-hub.sebonvinlab.org
Dynamic Behavior of Ligand-Receptor Complexes
MD simulations of a ligand-receptor complex, often starting from a pose predicted by molecular docking, can provide crucial information about the stability of the interaction. These simulations can reveal whether the ligand remains securely in the binding pocket or if it is unstable and dissociates. They also show how the protein and ligand adapt to each other's presence, a phenomenon known as "induced fit."
For the acpcPNA-DNA/RNA duplexes, MD simulations showed that the minor groove width of the DNA duplex was significantly narrower than that of the RNA duplex. sci-hub.se This structural difference led to fewer water molecules occupying the minor groove of the DNA complex, which contributes to its greater stability. sci-hub.se Such detailed insights into the dynamic interplay between the ligand, receptor, and surrounding solvent molecules are difficult to obtain through experimental methods alone. Analysis of the MD trajectory can quantify the stability through metrics like the root-mean-square deviation (RMSD) of the ligand and protein atoms over time, and identify persistent intermolecular interactions, such as hydrogen bonds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds based solely on their structural features.
QSAR modeling involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, for each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Finally, a statistical method is used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
For peptides and their analogues, including those containing cyclic amino acids, QSAR models can be developed using descriptors derived from the physicochemical properties of the constituent amino acids. nih.gov For example, 3D-QSAR techniques can be particularly useful for cyclic compounds as they consider the three-dimensional properties of the molecules to predict their activity. A 3D-QSAR study on cyclic ureidobenzenesulfonamides as β(3)-adrenergic receptor agonists successfully developed a model with good correlation between the observed and predicted activities. researchgate.net Although a specific QSAR study focused solely on this compound was not identified, the principles and methodologies are broadly applicable. Such models can provide valuable insights into which structural features of cyclic β-amino acid derivatives are most important for their biological activity, thereby guiding the design of new analogues with enhanced potency. researchgate.netnih.gov
Development of Predictive Models for Biological Activity
Predictive models for the biological activity of compounds like this compound and its analogues are often developed using Quantitative Structure-Activity Relationship (QSAR) methodologies. mdpi.com These computational models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The goal is to create a model that can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts and reducing the need for extensive experimental screening.
The development of a QSAR model typically involves the following steps:
Data Set Collection : A series of analogues of this compound with experimentally determined biological activities (e.g., IC50 or EC50 values) is compiled.
Molecular Descriptor Calculation : For each molecule in the series, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.
Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical equation that best correlates the molecular descriptors with the biological activity. nih.gov
Model Validation : The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its reliability. mdpi.com
While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR are widely applied to similar classes of compounds, such as other amino acid derivatives and cyclic compounds. mdpi.commdpi.com
Identification of Key Molecular Descriptors for Activity
The identification of key molecular descriptors is a critical outcome of QSAR studies, as it provides insight into the structural features that are most important for a compound's biological activity. mdpi.com These descriptors can be broadly categorized into several classes:
Physicochemical Descriptors : These describe properties such as lipophilicity (logP), polarizability, and surface tension.
Geometrical Descriptors : These relate to the three-dimensional shape of the molecule, including molecular volume and surface area.
Topological Descriptors : These are numerical representations of the molecular structure, such as the number of rotatable bonds and topological diameter.
Electronic Descriptors : These quantify the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals.
Table 1: Common Molecular Descriptors in QSAR Studies
| Descriptor Class | Examples | Potential Relevance to this compound Analogues |
|---|---|---|
| Physicochemical | LogP, Polarizability, Surface Tension | Influences membrane permeability and solubility. |
| Geometrical | Molecular Volume, Surface Area, Shape Indices | Determines the fit of the molecule into a biological target's binding site. |
| Topological | Number of Rotatable Bonds, Topological Diameter | Relates to the flexibility and size of the molecule. |
| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions with the target. |
| Constitutional | Molecular Weight, Number of H-bond Donors/Acceptors | Basic properties that influence binding and physical characteristics. |
Advanced Structural Analysis
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is a powerful technique for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. soton.ac.ukcaltech.edu This is particularly important for chiral molecules like the analogues of this compound, as different enantiomers and diastereomers can have vastly different biological activities. nih.gov
A key example of this application is the study of the geometric isomers of a closely related compound, 1-amino-1,2-cyclopentanedicarboxylic acid. In this study, X-ray crystallography was used to unambiguously determine the structures of the cis and trans isomers. ubc.ca The analysis revealed that both isomers exist as zwitterions in the solid state. This definitive structural information is crucial for understanding structure-activity relationships, as it allows for the correlation of a specific three-dimensional arrangement of atoms with the observed biological effects. ubc.ca
The process of determining absolute stereochemistry by X-ray crystallography often relies on the anomalous scattering of X-rays by the atoms in the crystal. caltech.edu For organic molecules that only contain light atoms (C, H, N, O), this effect can be weak. However, with modern diffractometers and techniques, it is often possible to determine the absolute configuration with high confidence. caltech.edu
Graph Set Analysis for Hydrogen Bonding Patterns in Solid States
Graph set analysis is a systematic method used to describe and classify the hydrogen bonding patterns in crystal structures. nih.gov This approach treats molecules as nodes and hydrogen bonds as lines connecting these nodes, allowing for the identification of recurring motifs such as rings, chains, and dimers. nih.govresearchgate.net Understanding these patterns is essential as they govern the packing of molecules in the crystal and can influence physical properties like solubility and stability.
The notation used in graph set analysis provides a concise description of the hydrogen bond network. For example, a common motif in carboxylic acids is a dimer formed by two molecules hydrogen bonding to each other, which can be described using a graph set descriptor.
In the crystallographic study of the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid, it was noted that the cis isomer molecules are linked by unusually strong hydrogen bonding. ubc.ca While the original paper does not explicitly use graph set notation, the detailed structural data it provides would allow for such an analysis. The hydrogen bonding in these structures would likely involve the amino and carboxylic acid functional groups. A graph set analysis would systematically describe these interactions. For instance, a chain of molecules linked by N-H···O hydrogen bonds could be denoted by C(n), where 'n' is the number of atoms in the chain. A ring formed by hydrogen bonds would be denoted by R(d)(a), where 'd' and 'a' are the number of hydrogen bond donors and acceptors in the ring, respectively.
Table 2: Common Hydrogen Bond Motifs and Their Graph Set Notation
| Motif | Description | Graph Set Notation |
|---|---|---|
| Chain | Molecules linked in a one-dimensional array. | C(n) |
| Ring | A closed loop of hydrogen-bonded molecules. | R(d)(a) |
| Dimer | A pair of molecules held together by hydrogen bonds. | D |
| Intramolecular H-bond | A hydrogen bond within a single molecule. | S(n) |
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
Chiral Building Blocks in Asymmetric Synthesis
The inherent chirality and conformational rigidity of cyclopentane-derived amino acids make them powerful tools in asymmetric synthesis. By serving as a chiral template, 2-aminocyclopent-1-enecarboxylic acid and its saturated analogue, 2-aminocyclopentanecarboxylic acid (ACPC), enable the synthesis of enantiomerically pure compounds, which is crucial for the development of effective and safe pharmaceuticals.
The synthesis of enantiopure pharmaceutical intermediates is a critical step in drug development. Derivatives of this compound have been explored as precursors for such intermediates. For instance, novel 1-aminocyclopentane-1,2,4-tricarboxylic acids, which incorporate the glutamic acid skeleton, have been prepared in enantiopure form. nih.gov These compounds are of interest as they are conformationally constrained analogues of amino acids that play vital roles in neurotransmission, making them valuable intermediates for drugs targeting neurological disorders. nih.gov
Furthermore, a patent has described acylamino-substituted fused cyclopentanecarboxylic acid derivatives as valuable pharmaceutical active compounds. google.com These derivatives are designed to be inhibitors of the endothelial differentiation gene receptor 2 (Edg-2), which is implicated in conditions such as atherosclerosis and heart failure. google.com The synthesis of these complex molecules in an enantiomerically pure form relies on chiral building blocks derived from cyclic amino acids.
The development of stereoselective reaction pathways is essential for the efficient synthesis of chiral molecules. The rigid cyclopentane (B165970) ring of 2-aminocyclopentanecarboxylic acid derivatives can be exploited to control the stereochemical outcome of chemical reactions. A stereoselective synthetic route has been developed for the introduction of various side chains at the 3-position of trans-2-aminocyclopentanecarboxylic acid (ACPC). nih.gov This method involves the regioselective ring-opening of a bicyclic aziridine (B145994) precursor, allowing for the precise placement of functional groups in a trans orientation to the amino group. nih.gov
The ability to introduce diverse functionalities with high stereocontrol is crucial for creating libraries of compounds for drug discovery. These 3-substituted ACPC residues can be incorporated into peptides, creating geometrically defined arrangements of functional groups, which is a key strategy in the design of beta-peptides with specific biological activities. nih.gov The conformational preferences of these substituted ACPC residues can be predicted, aiding in the rational design of folded oligomers with defined secondary structures. nih.gov
Scaffold for Bioactive Molecule Design
The unique structural features of this compound make it an attractive scaffold for the design of a wide range of bioactive molecules. By modifying the functional groups on the cyclopentane ring, chemists can create novel compounds with tailored biological activities.
Cyclic amino acids that are conformationally restricted have been investigated as modulators of neurological pathways due to their ability to mimic the bioactive conformations of endogenous neurotransmitters. A notable example is the stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), which is a potent agonist of metabotropic glutamate (B1630785) receptors. nih.gov These receptors are involved in a variety of neurological processes, and their modulation is a target for the treatment of several central nervous system disorders.
While not directly derived from this compound, the synthesis and neuropharmacological characterization of conformationally restricted analogues of GABA, such as cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acid, highlight the potential of using cyclic amino acid scaffolds to interact with neurotransmitter receptors and transporters. nih.gov These studies provide a rationale for the exploration of cyclopentane-based analogues as potential modulators of neurological pathways.
A significant area of research involving the cyclopentane scaffold is the development of carbocyclic nucleoside analogues as antiviral agents. In these molecules, the furanose sugar of natural nucleosides is replaced by a cyclopentane or cyclopentene (B43876) ring. This modification often imparts greater metabolic stability and can lead to potent antiviral activity.
A practical and convenient methodology has been developed for the synthesis of a chiral cyclopentenol (B8032323) derivative, which serves as a key intermediate for the synthesis of biologically active carbocyclic nucleosides. nih.gov This intermediate has been utilized to create a variety of unnatural five-membered ring heterocyclic carbocyclic nucleosides. nih.gov
Detailed research has led to the discovery of several potent antiviral compounds based on the cyclopentenyl scaffold. The antiviral activities of some of these carbocyclic nucleoside analogues are summarized in the table below.
Table 1: Antiviral Activity of Selected Carbocyclic Nucleoside Analogues
| Compound | Virus | Activity (EC₅₀ in µM) |
|---|---|---|
| 1,2,3-Triazole analogue (17c) | Vaccinia virus | 0.4 |
| 1,2,3-Triazole analogue (17c) | Cowpox virus | 39 |
| 1,2,3-Triazole analogue (17c) | SARS-CoV | 47 |
| 1,2,4-Triazole analogue (17a) | SARS-CoV | 21 |
These findings demonstrate the potential of the cyclopentene scaffold in the design of novel antiviral therapeutics. nih.govsigmaaldrich.com The broad-spectrum antiviral potential of nucleoside and nucleotide analogues continues to drive the development of new carbocyclic versions to address current and emerging viral threats. researchgate.net
The rigid framework of cyclic amino acids provides a valuable starting point for the design of novel enzyme inhibitors and other therapeutic agents. While direct examples using the this compound scaffold are emerging, related structures have shown significant promise.
For instance, derivatives of cyclopropanecarboxylic acid have been studied as inhibitors of ethylene (B1197577) biosynthesis in plants. ffhdj.com In the realm of human health, 2-aminopropane-1,2,3-tricarboxylic acid, an amino analogue of citric acid, has been identified as a novel, albeit modest, inhibitor of class A beta-lactamases. nih.gov
Furthermore, the design of enaminone-based carboxylic acids has led to the discovery of novel non-classical carbonic anhydrase inhibitors. researchgate.net These studies showcase the utility of incorporating carboxylic acid functionalities into rigid scaffolds to target the active sites of enzymes. The development of indole-2-carboxamides as TRPV1 agonists further illustrates the successful use of rigidified scaffolds in drug design. mdpi.com These examples provide a strong rationale for the continued exploration of this compound derivatives as scaffolds for the design of novel inhibitors and therapeutic agents targeting a variety of biological targets.
Advanced Materials Science Research
The unique structural characteristics of this compound, specifically its rigid cyclopentene framework and conjugated enamine-acid functionality, make it a compelling monomer for the development of advanced materials. Its incorporation into polymer chains can impart significant conformational constraints, leading to materials with highly specific and predictable properties.
This compound is a suitable candidate for the synthesis of novel polyamides through step-growth polycondensation. mdpi.com As an ω-amino acid, it contains both the amine and carboxylic acid groups necessary for amide bond formation and polymerization. The resulting polymers would feature the cyclopentene ring as an integral part of the polymer backbone.
The rigidity of the cyclic monomer is expected to produce polymers with enhanced thermal stability and mechanical strength compared to polyamides derived from flexible aliphatic monomers. The constrained nature of the ring can influence the polymer's secondary structure, potentially leading to materials with ordered, helical, or folded conformations, a concept explored in the field of foldamers using similar cyclic amino acids. nih.gov
Table 1: Potential Properties of Polyamides Derived from this compound
| Property | Expected Characteristic | Rationale |
| Thermal Stability | High | The rigid cyclic structure in the polymer backbone restricts bond rotation and thermal motion. |
| Mechanical Strength | High Tensile Strength | Reduced chain flexibility and potential for ordered packing can lead to stronger inter-chain interactions. |
| Solubility | Potentially limited in common solvents | The rigid backbone may hinder solvation, requiring more specialized solvent systems. |
| Secondary Structure | Prone to ordered conformations | The conformational constraints imposed by the cyclopentene ring can guide the polymer chain into specific folds or helices. nih.gov |
The structural properties of polymers derived from this compound suggest their utility in specialized industrial applications where material performance is critical. The inherent rigidity and potential for ordered chain packing could be leveraged for applications such as high-performance fibers, engineering plastics, or separation membranes.
The planar nature of the enamine-carboxylic acid moiety within the cyclopentene ring could facilitate π-stacking interactions between polymer chains, further enhancing material strength and crystallinity. These characteristics make such polymers attractive for industries requiring materials that maintain their structural integrity under demanding thermal or mechanical conditions. Research into these polymers could focus on correlating the monomer's stereochemistry with the resulting polymer's macroscopic properties, enabling the fine-tuning of materials for specific applications.
Methodological Advancements in Synthetic Organic Chemistry
The study of this compound contributes to the broader field of synthetic organic chemistry by providing a platform for exploring new reaction mechanisms and developing more efficient synthetic strategies for cyclic amino acid derivatives.
The primary reaction for utilizing this compound as a monomer is amide bond formation. The direct reaction between the carboxylic acid and the amine of another monomer is generally unfavorable as the basic amine can deprotonate the acid to form an unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid group must be activated.
Two common activation mechanisms include:
Conversion to an Acid Chloride: The carboxylic acid can be treated with a reagent like thionyl chloride (SOCl₂) to form a highly reactive acyl chloride. libretexts.org The hydroxyl group is converted into a better leaving group, allowing for subsequent nucleophilic attack by the amine of another monomer. libretexts.org
DCC Coupling: A coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used. The carboxylic acid adds to the DCC molecule, forming a highly activated intermediate with a good leaving group. khanacademy.org This intermediate is then readily attacked by the amine to form the amide bond, with dicyclohexylurea as a byproduct. khanacademy.org This method is fundamental in peptide synthesis and directly applicable here. libretexts.org
The enamine character of the molecule (a vinylogous amide) might also influence the nucleophilicity of the amine group compared to a simple aliphatic amine, presenting an area for mechanistic investigation.
Table 2: Mechanism of DCC-Mediated Amide Bond Formation
| Step | Description |
| 1 | The carboxylic acid adds to the dicyclohexylcarbodiimide (DCC) molecule. |
| 2 | An O-acylisourea intermediate is formed, which is a highly activated species. |
| 3 | The amine group of a second monomer acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. |
| 4 | The amide bond is formed, and dicyclohexylurea is released as a leaving group. khanacademy.org |
Efficient access to this compound and its stereoisomers is crucial for its application. While direct synthetic routes for this specific unsaturated compound are not extensively detailed, efficient pathways can be proposed based on established methodologies for related cyclic amino acids. nih.gov A highly plausible and efficient route involves the condensation of a β-ketoester with an ammonia (B1221849) source.
A scalable synthesis could be adapted from methods used for its saturated analog, 2-aminocyclopentanecarboxylic acid. nih.gov Such a pathway would likely begin with a readily available starting material like ethyl 2-oxocyclopentanecarboxylate.
Table 3: Proposed Synthetic Pathway for this compound
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Enamine Formation | Ethyl 2-oxocyclopentanecarboxylate, Ammonia (or an ammonia equivalent) | Forms the core ethyl 2-aminocyclopent-1-enecarboxylate structure through condensation. |
| 2 | Saponification (Ester Hydrolysis) | Aqueous base (e.g., NaOH), followed by acidification (e.g., HCl) | Converts the ethyl ester into the final carboxylic acid. |
This two-step process, starting from a common cyclic β-ketoester, represents an efficient and direct pathway to the target molecule, making it more accessible for research in materials science and synthetic methodology.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-Aminocyclopent-1-enecarboxylic acid?
- Methodological Answer : The synthesis of structurally analogous compounds, such as 4-aminocyclopent-2-ene-1-carboxylic acid, involves cyclization reactions or ring-closing metathesis. For example, cyclopentene rings can be functionalized via aminolysis of halogenated precursors or enzymatic resolution of racemic mixtures. Key steps include protecting the amino group (e.g., using Boc or Fmoc groups) and optimizing reaction conditions (e.g., pH, catalysts like palladium or chiral auxiliaries) to improve yield and enantiomeric purity . Characterization via NMR (¹H/¹³C) and mass spectrometry is critical for confirming structural integrity .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer : Stability studies on similar amino-cyclopentene derivatives indicate sensitivity to moisture, light, and oxidative conditions. Storage at -20°C under inert gas (e.g., argon) in airtight containers is recommended. Compatibility testing should avoid strong oxidizers (e.g., peroxides) due to risks of decomposition into hazardous byproducts (e.g., nitrogen oxides) . Regular stability monitoring via HPLC or TLC is advised to detect degradation .
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can resolve stereochemistry and confirm the position of the amino and carboxylic acid groups. For example, coupling constants (J-values) in ¹H NMR distinguish cis/trans isomers in cyclopentene derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration, particularly for enantiomeric forms .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) can simulate interactions with biological targets like GABA receptors or enzymes. For instance, rigid analogs of GABA (e.g., 4-aminocyclopent-2-ene-1-carboxylic acid) show enhanced binding affinity due to restricted conformational mobility. Density Functional Theory (DFT) calculations further optimize charge distribution and tautomeric states for activity prediction .
Q. How to resolve contradictions in reported reaction yields for amino cyclopentene derivatives?
- Methodological Answer : Discrepancies often arise from variations in catalysts, solvent systems, or purification methods. Systematic Design of Experiments (DoE) can isolate critical factors. For example, palladium-catalyzed amination may require precise control of ligand ratios (e.g., BINAP) and temperature. Reproducibility checks using peer-reviewed protocols (e.g., column chromatography vs. recrystallization) are essential . Contradictory data should be cross-validated with kinetic studies (e.g., reaction progress monitoring via IR) .
Q. What strategies enable enantioselective synthesis of this compound?
- Methodological Answer : Chiral resolution techniques include:
- Enzymatic Kinetic Resolution : Lipases or proteases selectively hydrolyze one enantiomer from a racemic mixture .
- Asymmetric Catalysis : Chiral ligands (e.g., Josiphos) in transition-metal complexes (e.g., Rh or Ru) induce stereoselectivity during cyclization .
- Chromatographic Separation : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers with >98% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
